molecular formula C23H20N6O3 B2741194 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1185023-12-4

5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2741194
CAS No.: 1185023-12-4
M. Wt: 428.452
InChI Key: JXWAJHOODXFXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule belonging to the pyrazolopyrimidinone class, a well-known scaffold for kinase inhibition. This compound is structurally characterized by a 1,2,4-oxadiazole moiety linked to a 4-ethylphenyl group, which is designed to act as a versatile hinge-binding motif, potentially targeting the ATP-binding pocket of various protein kinases. Its core structure is closely related to established kinase inhibitor templates, suggesting its primary research value lies in the exploration of intracellular signaling pathways, particularly those mediated by serine/threonine and tyrosine kinases. Researchers can utilize this compound as a chemical probe to study kinase function in cellular models of oncology, immunology, and inflammatory diseases. The mechanism of action is anticipated to be competitive ATP antagonism, leading to the suppression of kinase activity, subsequent phosphorylation of downstream effector proteins, and ultimately, the induction of cellular responses such as cell cycle arrest or apoptosis. The specific kinase target profile of this analog requires empirical determination, making it a valuable tool for high-throughput screening and structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. For foundational information on kinase inhibitors and the pyrazolopyrimidine scaffold, see relevant scientific literature (https://www.ncbi.nlm.nih.gov/books/NBK548757/). The role of 1,2,4-oxadiazole in medicinal chemistry is well-documented (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00181).

Properties

IUPAC Name

5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-3-15-4-6-16(7-5-15)21-26-20(32-27-21)13-28-14-24-22-19(23(28)30)12-25-29(22)17-8-10-18(31-2)11-9-17/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWAJHOODXFXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the pyrazolo[3,4-d]pyrimidin-4-one moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives are extensively studied for anticancer activity. A comparative analysis with structurally related compounds is summarized below:

Compound Name Substituents (C5/N1) IC50 (MCF-7) Key Findings Reference
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one 4-Nitrobenzylideneamino (C5), phenyl (N1) 11 µM Highest activity in series; nitro group enhances electron-withdrawing effects .
5-(4-Hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one (8b) 4-Hydroxyphenyl (C5), phenyl (N1) 25 µM Moderate activity; hydroxyl group improves solubility but reduces potency .
Target Compound Oxadiazole-methyl (C5), 4-methoxyphenyl (N1) Not tested Predicted lower potency than 10e due to lack of nitro group; oxadiazole may enhance kinase selectivity.

Key Insights :

  • Substituent Effects: Aromatic groups at C5 (e.g., nitrobenzylideneamino in 10e) significantly enhance activity by increasing electron-deficient character, which is critical for kinase inhibition . The target compound’s oxadiazole-methyl group may reduce potency but improve metabolic stability.
  • N1 Substitution : The 4-methoxyphenyl group in the target compound likely improves solubility compared to phenyl derivatives (e.g., 10e) but may reduce membrane penetration due to increased polarity .
Antifungal Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives with halogen or heterocyclic substituents exhibit notable antifungal activity:

Compound Name Substituents (C5/N1) EC50 (Valsa mali) Key Findings Reference
5-(2-Chloroethyl)-6-(pyridin-4-yl) derivative (8IIId) Chloroethyl (C5), phenyl (N1) 1.93 mg/L Superior to boscalid (EC50 = 6.71 mg/L); chlorine enhances binding .
Target Compound Oxadiazole-methyl (C5), 4-methoxyphenyl (N1) Not tested Limited predicted activity; lacks halogen or pyridine moieties critical for antifungal action.

Key Insights :

  • Halogen atoms (e.g., Cl) and heterocycles (e.g., pyridine) are critical for antifungal efficacy via interactions with fungal enzymes . The target compound’s oxadiazole group may offer weak activity but requires empirical validation.
Pharmacokinetic Properties

Pyrazolo[3,4-d]pyrimidin-4-ones generally suffer from poor aqueous solubility. Strategies to address this include nanocarrier systems:

Compound Name Solubility (µg/mL) Formulation Bioavailability Improvement Reference
Unmodified pyrazolo-pyrimidinone <1
LP-2 (Liposome-encapsulated) 35.2 Liposomal nanoparticles 3.8-fold increase in AUC
Target Compound Predicted <1 Not formulated Potential for liposomal delivery to enhance solubility.

Key Insights :

  • The target compound’s 4-methoxyphenyl group may marginally improve solubility compared to non-polar derivatives (e.g., 10e), but nanoformulation (e.g., liposomes) is likely necessary for therapeutic efficacy .

Biological Activity

The compound 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A pyrazolo[3,4-d]pyrimidin-4-one core structure.
  • An oxadiazole ring which contributes to its chemical reactivity and biological properties.
  • Substituents that may enhance its interaction with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate the activity of enzymes and receptors involved in various physiological processes. The unique structural features of the compound allow for selective binding to these targets, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies indicated that it induced apoptosis in cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
  • Molecular Docking Studies : These studies suggested that the compound forms stable complexes with target proteins involved in cancer progression, enhancing its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

  • Inhibition Studies : It exhibited notable inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. The mechanisms likely involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research has shown that the compound may possess anti-inflammatory properties:

  • In Vitro Models : It has been tested in models of inflammation where it reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Cytotoxicity AssessmentSignificant inhibition of cell viability in U-87 glioblastoma and MDA-MB-231 breast cancer cell lines. Induced apoptosis via caspase activation .
Antimicrobial TestingEffective against multiple bacterial strains with minimum inhibitory concentrations (MIC) lower than conventional antibiotics.
Anti-inflammatory EvaluationReduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages .

Q & A

Q. What are the common synthetic routes for preparing 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?

The synthesis typically involves multi-step protocols, including:

  • Cyclocondensation : Reaction of hydrazine derivatives with carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine core .
  • Oxadiazole formation : Coupling of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
  • Functionalization : Alkylation or substitution reactions to introduce the 4-ethylphenyl and 4-methoxyphenyl groups . Key reagents include triethylamine (base), polar aprotic solvents (DMF, DMSO), and catalysts like POCl₃ for formylation .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Analytical techniques include:

Method Purpose Key Observations
¹H/¹³C NMR Confirm regiochemistry of substituentsDistinct shifts for oxadiazole (δ 8.1–8.3 ppm) and pyrimidine (δ 6.7–7.5 ppm) protons .
HPLC-MS Assess purity and molecular weight[M+H]⁺ peaks matching theoretical mass (e.g., ~463 Da) .
X-ray crystallography Resolve stereochemical ambiguitiesUsed for pyrazolo-pyrimidine derivatives to validate spatial arrangement .

Q. What are the primary biological targets associated with pyrazolo[3,4-d]pyrimidine derivatives?

This scaffold is investigated for interactions with:

  • Kinases : ATP-binding pockets due to structural mimicry of purine bases .
  • Phosphodiesterases (PDEs) : Inhibition linked to cyclic nucleotide modulation, as seen in structurally related compounds .
  • Antimicrobial targets : Oxadiazole moieties disrupt bacterial cell wall synthesis . Target validation often involves enzyme inhibition assays (e.g., fluorescence polarization) and docking studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for the oxadiazole-forming step?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Catalyst screening : POCl₃ outperforms DCC in dehydrating amidoximes, reducing side-product formation .
  • Temperature control : Reactions at 80–100°C improve cyclization efficiency (yields >70% vs. 50% at RT) . Contradictory reports on optimal pH (acidic vs. neutral) suggest substrate-specific tuning .

Q. What computational approaches are used to predict the compound’s SAR for kinase inhibition?

Methodologies include:

  • Molecular docking (AutoDock/Vina) : Models interactions with kinase ATP pockets (e.g., CDK2, EGFR), prioritizing substituents like 4-ethylphenyl for hydrophobic interactions .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify key residues (e.g., Lys33 in CDK2) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can conflicting bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

Contradictions arise from:

  • Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) alter apparent inhibition .
  • Cellular vs. enzymatic assays : Membrane permeability of the oxadiazole group affects intracellular efficacy . Mitigation strategies:
  • Standardize assay protocols (e.g., ADP-Glo™ kinase assays).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay conditions .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

Structural modifications include:

  • Prodrug approaches : Introduce phosphate esters at the pyrimidine N-1 position, cleaved in vivo .
  • PEGylation : Attach polyethylene glycol chains to the oxadiazole methyl group .
  • Co-crystallization : Use cyclodextrins to enhance solubility while maintaining crystallinity for dosing .

Methodological Considerations

Q. How should researchers design experiments to assess off-target effects in kinase inhibition?

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to evaluate selectivity across 300+ kinases .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in complex biological matrices .
  • Counter-screens : Test against unrelated enzymes (e.g., proteases) to rule out nonspecific inhibition .

Q. What are the best practices for resolving low reproducibility in cyclization reactions?

  • Strict anhydrous conditions : Use molecular sieves or inert gas lines to prevent hydrolysis of POCl₃ .
  • Real-time monitoring : Employ in-situ FTIR to track carbonyl intermediate formation .
  • Purification protocols : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.